molecular formula C18H14N2O2S B4552466 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide

Cat. No.: B4552466
M. Wt: 322.4 g/mol
InChI Key: XEFXKVJWIGPTON-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide is a complex organic compound that features a cyano group, a thienyl ring, and a furamide moiety

Scientific Research Applications

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of eco-friendly cyanide sources and efficient catalysts can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide involves its interaction with specific molecular targets and pathways. The cyano group and thienyl ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: A similar compound with a pyrazole ring.

    4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide: Another related compound with a pyrrole ring.

Uniqueness

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-11-5-6-12(2)13(8-11)15-10-23-18(14(15)9-19)20-17(21)16-4-3-7-22-16/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXKVJWIGPTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.